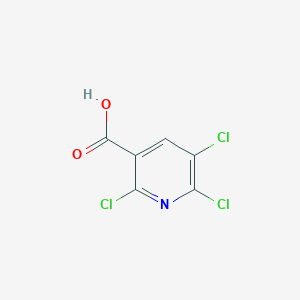

2,5,6-Trichloronicotinic acid

Overview

Description

2,5,6-Trichloronicotinic acid (CAS: 54718-39-7) is a chlorinated derivative of nicotinic acid (pyridine-3-carboxylic acid) with the molecular formula C₆H₂NO₂Cl₃ and a molecular weight of 226.44 g/mol . It belongs to the carboxylic acid class, characterized by a pyridine ring substituted with three chlorine atoms at positions 2, 5, and 6, along with a carboxylic acid group at position 2. Its InChIKey (XMJRZCYSCMZVJQ-UHFFFAOYSA-N) and hazard profile (H302, H315, H319, H332, H335) highlight its reactivity and safety considerations . This compound is widely used as a key intermediate in pharmaceutical and agrochemical synthesis due to its versatile reactivity .

Preparation Methods

Nitric Acid-Mediated Oxidation of Chloromethylpyridine Derivatives

Reaction Mechanism and Conditions

The US3956340A patent outlines a single-step oxidation process using 2,5,6-trichloro-3-chloromethylpyridine as the starting material . Concentrated nitric acid (density 1.52 g/cm³) and sulfuric acid (96–98% purity) are combined with a copper sulfate catalyst under controlled exothermic conditions. The reaction proceeds via electrophilic substitution, where nitric acid acts as both oxidant and nitrating agent, while sulfuric acid enhances electrophilicity through protonation.

Key parameters include:

-

Temperature : 110°C initial heating, rising to 130–140°C during exothermic phase

-

Catalyst : 2.5 g CuSO₄·5H₂O per 230 g HNO₃

-

Additive rate : 100 ml HNO₃ added dropwise over 60 minutes

Post-reaction cooling to 40°C precipitates crude 2,5,6-trichloronicotinic acid, which is purified via water recrystallization to achieve 86% purity .

Process Optimization and Yield Analysis

The patent emphasizes temperature control to minimize byproducts like 2,6-dichloronicotinic acid. Ice-water cooling maintains the exothermic phase below 140°C, preventing decomposition of the nitro intermediate. A comparative yield table illustrates the impact of recrystallization:

| Parameter | Crude Yield | Purified Yield |

|---|---|---|

| Mass (g) | 90 | 77.4 |

| Purity (%) | 79.5 | 86 |

| Melting Point (°C) | 164–168 | 168–170 |

This method’s advantages include minimal side reactions and scalability up to 6-liter batches. However, the use of fuming nitric acid necessitates specialized tantalum or glass-lined reactors to resist corrosion .

Multi-Step Synthesis from 2,6-Dihydroxy-4-Methylnicotinonitrile

Synthetic Pathway Overview

CN113929622B details a five-step route starting from 2,6-dihydroxy-4-methylnicotinonitrile :

-

Chlorination : PCl₅ in phosphoryl chloride at 150°C for 8 hours

-

Dechlorination : Zinc powder reduction in ethanol at 25°C

-

Hydroxyl Halogenation : Phenylphosphoryl dichloride at 150°C

-

Oxidation : Cobalt-catalyzed oxygen introduction under 0.5 MPa pressure

-

Decarboxylation : Cuprous oxide-mediated CO₂ removal in DMF

Critical Decarboxylation Step

The final decarboxylation achieves 88% yield through:

-

Catalyst : 1.7 mol% Cu₂O relative to substrate

-

Solvent : Dimethylformamide (DMF) at 140°C for 15 hours

-

Workup : Water precipitation followed by vacuum drying

Notably, the cobalt acetate/cesium carbonate system in Step 4 prevents over-oxidation of the cyano group, preserving the nitrile functionality for downstream applications .

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Steps | Maximum Yield | Scalability |

|---|---|---|---|

| Nitric Acid Oxidation | 1 | 86% | Pilot-scale (6L) |

| Multi-Step Synthesis | 5 | 88% | Industrial (2L) |

The multi-step approach’s higher yield offsets its complexity, making it preferable for GMP manufacturing. However, the nitric acid method remains advantageous for rapid small-batch production .

Chemical Reactions Analysis

Hydrolysis of Trichloromethylpyridine Derivatives

Alternative routes involve hydrolysis of 2,5,6-trichloro-3-trichloromethylpyridine under acidic conditions. Phosphoric acid (H₃PO₄) or sulfuric acid facilitates cleavage of the trichloromethyl group to form the carboxylic acid :

Reaction Pathway

2,5,6-Trichloro-3-trichloromethylpyridine → Hydrolysis → 2,5,6-Trichloronicotinic Acid

Optimized Parameters

| Acid | Temperature | Time | Yield |

|---|---|---|---|

| H₃PO₄ (100%) | 100°C | 3 hr | 84% |

| H₂SO₄ (97%) | 160–200°C | 2 hr | 64% |

Substitution Reactions

The chlorine atoms at positions 2, 5, and 6 are susceptible to nucleophilic substitution. For example:

Amination

Catalytic reduction of 2,5,6-trichloro-3-nitropyridine produces 2,5,6-trichloro-3-aminopyridine , though this requires hydrogenation catalysts (e.g., Pd/C) .

Alkoxy Substitution

Reaction with alcohols (ROH) in basic media replaces chlorine with alkoxy groups:

This compound + ROH → 2-Alkoxy-5,6-dichloronicotinic Acid + HCl

Decarboxylation

Under thermal conditions (>200°C), decarboxylation occurs, yielding 2,3,5-trichloropyridine :

This compound → Δ → 2,3,5-Trichloropyridine + CO₂

Industrial Relevance

Salt Formation

The carboxylic acid group reacts with bases to form salts (e.g., sodium or potassium salts), enhancing solubility in aqueous systems :

This compound + NaOH → Sodium 2,5,6-Trichloronicotinate + H₂O

Comparative Reactivity of Chlorine Substituents

The positions of chlorine atoms influence reactivity:

| Position | Reactivity (Nucleophilic Substitution) |

|---|---|

| 2-Cl | Moderate (para to COOH) |

| 5-Cl | Low (meta to COOH) |

| 6-Cl | High (ortho to COOH) |

Stability and Decomposition

Scientific Research Applications

Organic Synthesis

2,5,6-Trichloronicotinic acid serves as a significant building block in organic synthesis. Its chlorinated structure allows for various substitution reactions that can lead to the formation of more complex molecules. The compound can undergo nucleophilic substitution reactions where chlorine atoms are replaced with other functional groups, making it valuable in creating derivatives for further research and applications .

Biological Activities

Research into the biological properties of this compound has revealed potential antimicrobial and anticancer activities. Studies have indicated that it may interact with specific biological targets, influencing cellular pathways associated with diseases .

Case Study: Anticancer Properties

A recent study explored the efficacy of compounds derived from this compound as inhibitors of KRAS G12C mutations in various cancers. These inhibitors showed promise in preclinical trials for treating lung cancer and colorectal cancer characterized by KRAS mutations .

Pharmaceutical Development

The compound is being investigated for its potential as a therapeutic agent. Its unique structure allows it to modulate biological pathways that are relevant in disease mechanisms. Current research focuses on its formulation into pharmaceutical products aimed at treating conditions such as cancer and chronic infections .

Agrochemical Applications

In agriculture, derivatives of this compound are being developed as agrochemicals. Their ability to interact with biological systems makes them suitable candidates for pest control and enhancing crop resilience .

Table 2: Comparison with Similar Compounds

| Compound | Chlorine Atoms | Functional Groups | Notable Applications |

|---|---|---|---|

| This compound | 3 | Carboxylic Acid | Anticancer research |

| 4-Aminonicotinic Acid | 0 | Amino Group | Neuropharmacology |

| 2,6-Dichloronicotinic Acid | 2 | Carboxylic Acid | Pesticide development |

Mechanism of Action

The mechanism of action of 2,5,6-Trichloronicotinic acid involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

Receptor Binding: It can bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

Oxidative Stress: The compound can induce oxidative stress in cells, leading to cell damage and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Chlorinated Pyridine Derivatives

Positional Isomers and Dichloro Analogs

2,6-Dichloronicotinic Acid (CAS: 38496-18-3):

- Structure : Chlorines at positions 2 and 6; carboxylic acid at position 3.

- Key Differences : Lacks the chlorine at position 5, reducing steric hindrance and electron-withdrawing effects.

- Applications : Intermediate in herbicides like Quinclorac .

- Reactivity : Higher solubility in polar solvents compared to the trichloro derivative due to fewer chlorine atoms.

- 5,6-Dichloronicotinic Acid: Structure: Chlorines at positions 5 and 4.

Trichloro Derivatives with Functional Group Variations

- 2,5,6-Trichloronicotinonitrile (CAS: 40381-92-8): Structure: Replaces the carboxylic acid group with a nitrile (-CN) at position 3. Key Differences: The nitrile group enhances electrophilicity, making it reactive in cycloaddition reactions or as a precursor for heterocycle synthesis . Similarity Score: 0.85 (compared to 2,5,6-Trichloronicotinic acid) .

- 2,3,5-Trichloroisonicotinic Acid (CAS: 251997-31-6): Structure: Chlorines at positions 2, 3, and 5; carboxylic acid at position 4.

Comparison with Methylated and Hydroxylated Analogs

Methyl-Substituted Derivatives

- 2-Chloro-5,6-dimethylnicotinic Acid (CAS: 66662-48-4):

Hydroxy-Substituted Derivatives

- 2-Chloro-6-hydroxynicotinic Acid (CAS: 59782-85-3):

Physicochemical and Reactivity Comparison

Acidity and Solubility

- This compound : Strong acidity (pKa ~1.5–2.5) due to electron-withdrawing chlorine atoms stabilizing the deprotonated form. Low water solubility (<1 mg/mL) due to high hydrophobicity .

- 2,6-Dichloronicotinic Acid : Moderately higher solubility in water (~5 mg/mL) owing to fewer chlorine atoms .

Thermal Stability

- This compound : Decomposes above 200°C, with stability influenced by the electron-withdrawing effects of chlorine .

- 2,5,6-Trimethoxynicotinic Acid (CAS: Not listed, referenced in ): Methoxy groups reduce thermal stability compared to chloro derivatives.

Data Table: Key Compounds Compared

Biological Activity

2,5,6-Trichloronicotinic acid (TCNA) is a chlorinated derivative of nicotinic acid that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

This compound is characterized by the presence of three chlorine atoms at positions 2, 5, and 6 on the pyridine ring. This unique arrangement enhances its reactivity and biological activity compared to non-chlorinated analogs. The molecular formula for TCNA is C₆H₃Cl₃N₁O₂, with a molecular weight of approximately 232.46 g/mol.

Antimicrobial Properties

Research indicates that TCNA exhibits notable antimicrobial activity against various bacterial strains. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Potential

TCNA has also been investigated for its anticancer properties , particularly in relation to KRAS-mutated cancers. In a study involving pancreatic cancer cell lines, TCNA demonstrated significant cytotoxic effects, leading to apoptosis in cancer cells. The compound's ability to inhibit cell proliferation was attributed to its interaction with specific signaling pathways involved in tumor growth.

- Case Study : A recent study evaluated the effects of TCNA on pancreatic cancer cells harboring KRAS mutations. The results indicated that treatment with TCNA resulted in a dose-dependent decrease in cell viability and induced apoptosis through the activation of caspase pathways .

The biological activity of TCNA is largely attributed to its ability to interact with various molecular targets within cells. These interactions include:

- Inhibition of Enzyme Activity : TCNA can inhibit enzymes involved in metabolic processes, leading to disrupted energy production in microbial cells.

- Receptor Modulation : The compound may bind to nicotinic acetylcholine receptors, influencing neurotransmitter release and potentially affecting neuronal activity.

Pharmaceutical Development

Due to its promising biological activities, TCNA is being explored as a potential therapeutic agent for treating infections and certain types of cancer. Ongoing research aims to elucidate its mechanisms further and optimize its efficacy through structural modifications.

Agrochemical Use

In agricultural applications, TCNA has been studied for its herbicidal properties. Its ability to interfere with biochemical pathways in plants makes it a candidate for developing new herbicides that target specific weed species without harming crops.

Comparative Analysis with Similar Compounds

To understand TCNA's unique properties better, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,6-Dichloronicotinic acid | C₆H₄Cl₂N₁O₂ | Fewer chlorine substituents; lower toxicity |

| 4-Aminonicotinic acid | C₆H₆N₂O₂ | Contains an amino group instead of chlorine |

| 4-Chloronicotinic acid | C₆H₅ClN₁O₂ | Only one chlorine; less reactive |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5,6-Trichloronicotinic acid, and how can reaction conditions be standardized for reproducibility?

- Methodological Answer : The synthesis often involves chlorination of nicotinic acid derivatives. For example, coupling reagents like EDCI/HOBt with ammonium chloride in DMF at 25°C for 16 hours have been reported to yield intermediates structurally related to chloronicotinic acids . To ensure reproducibility, researchers should:

- Use high-purity reagents (≥97% purity, as per supplier specifications ).

- Monitor reaction progress via TLC or HPLC to confirm intermediate formation.

- Standardize workup procedures (e.g., acidification, recrystallization) to isolate the product.

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : Combine orthogonal analytical techniques:

- NMR spectroscopy : Confirm substitution patterns (e.g., chlorine positions on the pyridine ring) via H and C NMR shifts .

- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H] at m/z 210.5 for CHClNO) .

- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity (>97% as per commercial standards ).

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from variations in assay conditions or derivative structures. Researchers should:

- Perform dose-response studies to establish IC values under standardized conditions (e.g., pH, temperature) .

- Compare derivatives with controlled substituent modifications (e.g., replacing chlorine with fluorine at position 2 ).

- Use computational modeling (e.g., molecular docking) to assess binding affinity to target proteins like FtsZ in antibacterial studies .

Q. How can mechanistic studies elucidate the role of this compound in inhibiting bacterial cell division?

- Methodological Answer :

- In vitro assays : Measure inhibition of FtsZ polymerization using turbidity assays or GTPase activity tests .

- Structural analysis : Co-crystallize the compound with FtsZ and perform X-ray crystallography to identify binding sites.

- In vivo validation : Use bacterial strains with varying FtsZ mutations to confirm target specificity .

Q. What are the critical considerations for designing stable formulations of this compound for in vivo studies?

- Methodological Answer :

- Assess pH stability : The carboxylic acid group may degrade under alkaline conditions; buffer formulations at pH 4–6 .

- Evaluate photostability : Protect solutions from UV light due to aromatic chlorination .

- Use encapsulation techniques (e.g., liposomes) to enhance bioavailability and reduce toxicity .

Q. Data Contradiction and Reproducibility Analysis

Q. How should researchers address variability in reported solubility data for this compound?

- Methodological Answer :

- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS) at 25°C and 37°C .

- Document exact conditions (e.g., sonication time, saturation thresholds) to align with literature protocols .

- Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions .

Q. Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Purity (Commercial) | 97–98% (HPLC) | |

| Molecular Weight | 210.45 g/mol | |

| Common Synthetic Reagents | EDCI, HOBt, DMF, NHCl | |

| Key Applications | Antibacterial agent synthesis |

Q. Key Citations

Properties

IUPAC Name |

2,5,6-trichloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO2/c7-3-1-2(6(11)12)4(8)10-5(3)9/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJRZCYSCMZVJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400571 | |

| Record name | 2,5,6-trichloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54718-39-7 | |

| Record name | 2,5,6-trichloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,6-Trichloronicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.